8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
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Overview
Description
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a bromophenyl derivative with a methylphenyl compound, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Scientific Research Applications
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole can be compared with other pyrazole derivatives, such as:
3,5-Diaryl-4-bromopyrazoles: These compounds also contain a bromine atom and exhibit similar reactivity patterns.
Pyrazoloquinolines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally related but have different pharmacological profiles.
The uniqueness of 8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
654651-00-0 |
---|---|
Molecular Formula |
C17H13BrN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
8-bromo-3-methyl-1-phenyl-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H13BrN2O/c1-11-15-10-21-16-8-7-12(18)9-14(16)17(15)20(19-11)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI Key |
XJVYVVOWCNJAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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